molecular formula C20H26N2O3S B4574223 1-[(2,4-dimethylphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine

1-[(2,4-dimethylphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine

Cat. No.: B4574223
M. Wt: 374.5 g/mol
InChI Key: PQCNPYPKHLCXOI-UHFFFAOYSA-N
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Description

1-[(2,4-dimethylphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine is a useful research compound. Its molecular formula is C20H26N2O3S and its molecular weight is 374.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.16641387 g/mol and the complexity rating of the compound is 532. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

HIV-1 Reverse Transcriptase Inhibitors

Research by Romero et al. (1994) delves into the synthesis and evaluation of analogues related to "1-[(2,4-dimethylphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine" for their potential in inhibiting HIV-1 reverse transcriptase. This study underscores the discovery of bis(heteroaryl)piperazines (BHAPs) exhibiting significantly improved potency against HIV-1, highlighting the therapeutic potential of such compounds in antiretroviral therapy (Romero et al., 1994).

Adenosine A2B Receptor Antagonists

Borrmann et al. (2009) discuss the development of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines as adenosine A2B receptor antagonists, showcasing their utility in creating highly selective and subnanomolar affinity compounds. This research underlines the importance of such antagonists in potentially treating diseases mediated by the A2B receptor, including inflammatory and cardiovascular diseases (Borrmann et al., 2009).

Antimicrobial and Antioxidant Activities

Mallesha and Mohana (2011) explored the synthesis of novel 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives, demonstrating significant antimicrobial activity against various pathogenic strains and moderate antioxidant activity. This research indicates the potential use of these derivatives in developing new antimicrobial and antioxidant agents (Mallesha & Mohana, 2011).

Melanocortin-4 Receptor Ligands

Tran et al. (2008) synthesized piperazinebenzylamine derivatives and investigated their binding affinities at the human melanocortin-4 receptor. Their work contributes to understanding the structural requirements for ligand-receptor interaction, potentially guiding the design of therapeutic agents targeting metabolic disorders (Tran et al., 2008).

Organic Crystal Engineering

Jagadish et al. (2003) focused on the crystal engineering of piperazine-2,5-diones, providing insights into the supramolecular organization and second harmonic generation properties of these compounds. This study illustrates the application of such compounds in materials science, particularly in designing nonlinear optical materials (Jagadish et al., 2003).

Properties

IUPAC Name

1-(2,4-dimethylphenyl)sulfonyl-4-[(4-methoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-16-4-9-20(17(2)14-16)26(23,24)22-12-10-21(11-13-22)15-18-5-7-19(25-3)8-6-18/h4-9,14H,10-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCNPYPKHLCXOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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